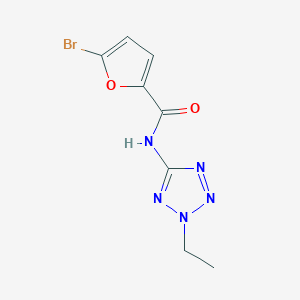
5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide, also known as BTF, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. It has also been investigated for its antimicrobial properties against various bacterial strains. In addition, 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been explored for its ability to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is not fully understood, but it is believed to involve the binding of the compound to specific targets such as metal ions or enzymes, leading to changes in their activity or function. 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide may also interact with cellular membranes and affect their properties.
Biochemical and Physiological Effects:
5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been shown to have various biochemical and physiological effects, depending on the target it interacts with. For example, 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has also been shown to have antimicrobial properties, which may be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is its fluorescent properties, which make it useful as a probe for detecting metal ions. 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is also relatively easy to synthesize and purify. However, one limitation of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is its potential toxicity, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide. One area of interest is the development of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide-based sensors for detecting metal ions in biological samples. Another direction is the investigation of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide as a potential therapeutic agent for the treatment of bacterial infections or other diseases. Further studies are also needed to fully understand the mechanism of action of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide and its effects on various cellular processes.
In conclusion, 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide may lead to new discoveries and applications in the future.
Synthesemethoden
The synthesis of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 2-ethyl-2H-tetrazole-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through recrystallization to obtain pure 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide.
Eigenschaften
Molekularformel |
C8H8BrN5O2 |
|---|---|
Molekulargewicht |
286.09 g/mol |
IUPAC-Name |
5-bromo-N-(2-ethyltetrazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H8BrN5O2/c1-2-14-12-8(11-13-14)10-7(15)5-3-4-6(9)16-5/h3-4H,2H2,1H3,(H,10,12,15) |
InChI-Schlüssel |
MOULPPMPQMKHSX-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)Br |
Kanonische SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)Br |
Löslichkeit |
24.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B244455.png)
![5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244457.png)
![N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B244458.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244462.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244463.png)
![N-{3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244464.png)
![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244465.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B244470.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)